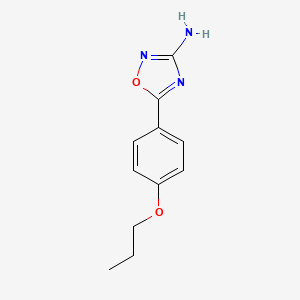
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-propoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine has shown potential in various scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.
Agriculture: The compound has been studied for its herbicidal properties, particularly its ability to inhibit acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants.
Materials Science: It can be used as a building block for the synthesis of new materials with unique properties, such as fluorescent dyes for optoelectronic devices.
Mechanism of Action
The mechanism of action of 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine varies depending on its application:
Anticancer Activity: The compound inhibits topoisomerase II, leading to the disruption of DNA replication and induction of apoptosis in cancer cells.
Herbicidal Activity: It inhibits acetolactate synthase, disrupting the biosynthesis of essential amino acids in plants, leading to stunted growth and chlorosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine: Similar in structure but with a different position of the nitrogen atom in the oxadiazole ring.
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C11H13N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-13-11(12)14-16-10/h3-6H,2,7H2,1H3,(H2,12,14) |
InChI Key |
XHBFOETYBSRVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















